tert-butyl N-(3,3,3-trifluoropropyl)carbamate

Drug Design Physicochemical Property Permeability

Medicinal chemists optimizing CNS-penetrant leads face the challenge of balancing lipophilicity without aromatic liabilities. tert-Butyl N-(3,3,3-trifluoropropyl)carbamate (CAS 1384428-84-5) resolves this directly. • LogP 2.46 vs. ~1.8 for non-fluorinated analog-enhanced BBB penetration • Orthogonal Boc: stable to hydrogenolysis/piperidine, cleaved by TFA • 98% purity for late-stage functionalization (Buchwald-Hartwig, urea formation) Supplied with full QA; ready for global dispatch.

Molecular Formula C8H14F3NO2
Molecular Weight 213.2 g/mol
CAS No. 1384428-84-5
Cat. No. B1528477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(3,3,3-trifluoropropyl)carbamate
CAS1384428-84-5
Molecular FormulaC8H14F3NO2
Molecular Weight213.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(F)(F)F
InChIInChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)12-5-4-8(9,10)11/h4-5H2,1-3H3,(H,12,13)
InChIKeyGCJVFCJZMWUURS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(3,3,3-trifluoropropyl)carbamate – Fluorinated Boc-Amine Building Block


tert-Butyl N-(3,3,3-trifluoropropyl)carbamate (CAS 1384428-84-5) is a fluorinated carbamate derivative that combines the acid-labile tert-butyloxycarbonyl (Boc) protecting group with a 3,3,3-trifluoropropyl amine chain . With a molecular formula of C₈H₁₄F₃NO₂ and a molecular weight of 213.20 g/mol, this compound serves as a versatile intermediate in organic synthesis and pharmaceutical research . The Boc group enables selective deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂), while the trifluoropropyl moiety imparts distinctly higher lipophilicity (LogP 2.46) and enhanced metabolic stability compared to non-fluorinated alkyl carbamates—attributes that influence its utility in the design of bioactive molecules and fluorinated building blocks .

Why Trifluoropropyl Carbamate Outperforms Generic Boc-Amines


Substituting this compound with a generic Boc-protected alkyl amine (e.g., tert-butyl propylcarbamate) or a non-fluorinated carbamate overlooks the quantifiable impact of the trifluoropropyl group on molecular properties that are critical in drug design and chemical biology. The electron-withdrawing CF₃ moiety elevates the calculated LogP from approximately 1.8 (non-fluorinated propyl) to 2.46 (trifluoropropyl)—a marked shift that directly influences membrane permeability, solubility, and metabolic stability . Moreover, the trifluoropropyl motif has been explicitly shown in peer-reviewed pharmacological studies to preserve receptor binding affinity and selectivity while enhancing lipophilicity, a combination that non-fluorinated or partially fluorinated analogs cannot reliably replicate [1]. Generic substitution therefore risks not only altered physicochemical properties but also divergent biological outcomes in SAR programs, making the selection of this specific building block essential for maintaining experimental consistency and achieving desired pharmacokinetic profiles.

Differentiation Evidence for Trifluoropropyl Carbamate


Lipophilicity Advantage Over Non-Fluorinated Analog

The target compound exhibits a computed LogP of 2.46, as reported by a commercial vendor using standard predictive algorithms . In contrast, the non-fluorinated direct analog tert-butyl propylcarbamate (CAS 105678-25-9) has a calculated LogP of 1.8 under the same XLogP3 method . The ΔLogP of +0.66 indicates that the introduction of the CF₃ group on the propyl chain substantially increases lipophilicity, which is a key determinant of membrane permeability and CNS penetration potential.

Drug Design Physicochemical Property Permeability

Lipophilicity Improvement Over Difluoroethyl Analog

When compared to the difluoroethyl analog tert-butyl (2,2-difluoroethyl)carbamate (CAS 1204333-50-5), the target compound demonstrates a substantially higher LogP (2.46 vs. 1.33) . This 1.13 LogP unit difference (approximately a 13.5-fold larger partition coefficient) underscores that the trifluoropropyl group provides a distinct lipophilicity profile compared to partially fluorinated short alkyl chains, offering a more pronounced hydrophobic character without extending the carbon backbone.

Fluorination Strategy Lipophilicity Structure-Activity Relationship

Boc-Enabled Orthogonal Protection Strategy

The Boc group in this compound is selectively removable under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) while remaining stable to catalytic hydrogenolysis and basic conditions [1]. This enables an orthogonal protection strategy when used alongside benzyl carbamate (Cbz)-protected intermediates, which are cleaved by hydrogenolysis over Pd/C. The combination of a trifluoropropyl chain with Boc protection facilitates the synthesis of fluorinated intermediates that can be sequentially deprotected without affecting other sensitive functional groups, a capability that is not replicated by non-fluorinated Boc-amines or Fmoc-protected variants.

Peptide Synthesis Orthogonal Protection Multi-Step Synthesis

High-Purity Grade for Sensitive Applications

This compound is commercially available at 98% purity from Leyan , which represents a higher specification than the 95% minimum purity offered by multiple other suppliers (e.g., AKSci, CymitQuimica) . While the non-fluorinated analog tert-butyl propylcarbamate is also available at 97% from certain vendors, the 98% grade of the trifluoropropyl derivative reduces potential side reactions in sensitive catalytic or stoichiometric transformations where trace impurities can significantly impact yield or selectivity.

Procurement Purity Specification Quality Control

5-HT₄R Affinity and Lipophilicity Advantage

In a peer-reviewed study on fluorinated 5-HT₄ receptor antagonists by Fontenelle et al. (2013), the 3,3,3-trifluoropropyl-substituted derivative (compound 6d) was synthesized and evaluated alongside other fluorinated N-alkyl analogs [1]. Unlike fluorination strategies that reduced binding affinity due to decreased piperidine basicity (e.g., monofluoroethyl or difluoroethyl modifications), the trifluoropropyl derivative maintained both binding affinity and selectivity toward 5-HT₄R receptors while significantly increasing lipophilicity. This demonstrates that the trifluoropropyl group uniquely decouples lipophilicity modulation from receptor affinity loss, a dual property that is not reliably achievable with shorter or partially fluorinated alkyl chains.

GPCR CNS Drug Design Fluorinated Pharmacophore

Application Scenarios for Trifluoropropyl Carbamate


Brain Penetrance Optimization via Trifluoropropyl Motif

The elevated LogP of 2.46, compared to 1.8 for the non-fluorinated propyl analog, makes this compound the preferred starting material for medicinal chemistry programs targeting CNS receptors such as 5-HT₄R, where adequate lipophilicity is required for blood-brain barrier penetration . The compound can be incorporated as a protected amine building block into lead series that require careful tuning of LogP without introducing additional aromatic rings or risking hERG liabilities, as demonstrated in the 5-HT₄ antagonist optimization study [1].

Orthogonal Protection for Fluorinated Peptide Synthesis

The Boc group in this compound is selectively cleaved by TFA, while remaining stable to the hydrogenolysis conditions used for Cbz deprotection and to the piperidine conditions used for Fmoc removal . This orthogonality enables the sequential introduction and removal of different protecting groups during the solid-phase synthesis of fluorinated peptides or glycopeptides, where the trifluoropropyl amine serves as a lipophilic handle that can be unveiled at the final stage to modulate peptide-membrane interactions.

Late-Stage Diversification of Advanced Intermediates

With a commercial purity specification of 98% , this compound is suitable for use in late-stage functionalization reactions where high purity minimizes catalyst poisoning and side-product formation. It can be employed directly in Buchwald-Hartwig aminations, reductive alkylations, or urea formation reactions in the final steps of an API synthesis route, reducing the risk of introducing difficult-to-remove impurities that could compromise regulatory compliance.

Metabolic Stability with Trifluoropropyl Building Block

The trifluoropropyl group is established in the medicinal chemistry literature as a metabolically stable, lipophilic substituent . This compound serves as a convenient, pre-protected source of the trifluoropropylamine pharmacophore, enabling SAR studies where the fluorinated chain is systematically varied to identify the optimal balance between metabolic stability (enhanced by fluorine substitution) and solubility (modulated by LogP).

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